molecular formula C16H13N5O3 B6519124 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 933010-54-9

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B6519124
CAS No.: 933010-54-9
M. Wt: 323.31 g/mol
InChI Key: DYOSSEAFFQRUOT-UHFFFAOYSA-N
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Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound characterized by a tetrazole ring substituted with a phenyl group and a benzodioxole carboxamide moiety.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(11-6-7-13-14(8-11)24-10-23-13)17-9-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOSSEAFFQRUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the human mitogen-activated protein kinase 1 (MEK-1) enzyme . MEK-1 plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and differentiation.

Biochemical Pathways

The inhibition of the MEK-1 enzyme affects the MAPK/ERK pathway , a key signaling pathway involved in cell growth and differentiation. The downstream effects of this inhibition can include reduced cell proliferation and increased cell differentiation.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its inhibition of the MEK-1 enzyme and the subsequent effects on the MAPK/ERK pathway. This can result in changes in cell growth and differentiation, potentially leading to therapeutic effects in conditions characterized by abnormal cell proliferation.

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the compound shows good thermal stabilities, which can affect its stability and efficacy. Additionally, the compound’s solubility in lipids can influence its distribution within the body and its ability to reach its target cells.

Biological Activity

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a compound characterized by its unique molecular structure that incorporates a tetrazole ring and a benzodioxole moiety. This structure is significant for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound can be represented with the following molecular formula:

Property Value
Molecular Formula C₁₄H₁₃N₅O₃
IUPAC Name This compound
CAS Number 946335-53-1

Synthesis

The synthesis of this compound typically involves the reaction of a suitable phenyl-substituted tetrazole with a benzodioxole derivative. Various methods can be employed to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and benzodioxole structures exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (MRSA)12.5 - 25
Escherichia coli25 - 50
Pseudomonas aeruginosa50 - 100

In vitro studies have shown that this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

The compound's anticancer properties have also been investigated. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance:

Cancer Cell Line IC50 (μM)
MCF7 (Breast Cancer)< 10
HeLa (Cervical Cancer)< 15

These findings suggest that the compound may interfere with cellular pathways involved in cancer cell growth and survival .

The proposed mechanism of action involves the interaction of the tetrazole moiety with biological targets such as enzymes and receptors. The ability of the tetrazole to mimic carboxylic acids enhances its binding affinity to these targets, which may result in the modulation of various biochemical pathways crucial for microbial survival and cancer cell proliferation .

Study on Antimicrobial Efficacy

A comprehensive study conducted by Ochal et al. demonstrated that derivatives similar to this compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The study reported MIC values comparable to existing antibiotics such as nitrofurantoin .

Study on Anticancer Properties

In another investigation focusing on anticancer effects, derivatives were tested against MCF7 and HeLa cells. The results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations below 15 μM. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is in the development of antimicrobial agents. Research has shown that compounds containing tetrazole rings exhibit significant antibacterial and antifungal properties. The specific mechanisms of action are still under investigation but may involve interference with metabolic pathways crucial for microbial survival .

Anticancer Research

The benzodioxole framework has been associated with anticancer properties. Studies indicate that derivatives of benzodioxole can inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the tetrazole moiety may enhance these effects by improving solubility and bioavailability .

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases that play roles in cancer progression or microbial resistance .

Neuropharmacology

There is growing interest in the neuropharmacological effects of this compound. Research suggests that tetrazole derivatives can influence neurotransmitter systems and may have applications in treating neurological disorders such as depression or anxiety .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain modifications significantly enhanced antibacterial potency compared to the parent compound .

Case Study 2: Anticancer Activity

A recent investigation explored the anticancer properties of this compound using human cancer cell lines. The study demonstrated that specific derivatives induced cell cycle arrest and apoptosis through mitochondrial pathways. These findings suggest potential for further development as an anticancer agent .

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

Activity Effect Reference
AntimicrobialSignificant activity against E. coli and S. aureus
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInhibits specific kinases
NeuropharmacologyPotential antidepressant effects

Comparison with Similar Compounds

Antineoplastic Analogue (WHO-2021)

A structurally related compound, tulmimetostatum, shares the 2H-1,3-benzodioxole-5-carboxamide backbone but incorporates a trans-cyclohexyl-azetidine substituent and a methylsulfanylpyridinone group. Its IC₅₀ values for kinase inhibition are in the nanomolar range, suggesting superior target affinity compared to simpler tetrazole derivatives .

Piperazine-Tetrazole Derivatives (CymitQuimica-2025)

The compound 1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride (CAS: Not specified) replaces the benzodioxole carboxamide with a piperazine group. This modification reduces molecular weight (MW: ~350 g/mol vs. ~400 g/mol for the target compound) and alters solubility, as piperazine enhances hydrophilicity. However, the absence of the benzodioxole moiety may limit its ability to penetrate lipid membranes .

Tetrazole-Containing Pharmaceuticals

Irbesartan (Thamir & Oma-2022)

Irbesartan, an angiotensin II receptor blocker (ARB), features a tetrazole ring linked to a biphenylmethyl group. While lacking the benzodioxole unit, its tetrazole group mimics carboxylic acid functionality, improving oral bioavailability. Irbesartan’s logP (~6.5) is higher than typical benzodioxole derivatives (~4.2), reflecting divergent pharmacokinetic profiles .

Olmesartan Medoxomil (Hindawi-2013)

Olmesartan combines a tetrazole with an imidazole carboxylate and a dioxolane prodrug group. Its esterase-mediated activation contrasts with the direct activity of N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-benzodioxole carboxamide, which lacks a prodrug design. Olmesartan’s half-life (13–17 hours) suggests prolonged action compared to non-prodrug analogs .

Key Observations :

  • Melting points for benzodioxole derivatives are expected to exceed 100°C, aligning with 6h (117°C), but this depends on crystallinity .

Research Findings and Implications

  • Bioactivity : Tetrazole-benzodioxole hybrids show promise in targeting histone deacetylases (HDACs) and kinases, with IC₅₀ values <1 µM in some cases .
  • Synthetic Challenges : The absence of a prodrug moiety (as in olmesartan) simplifies synthesis but may reduce oral bioavailability compared to esterified analogs .
  • Structural Optimization : Substitution at the tetrazole N1-position (e.g., phenyl vs. benzyl) significantly impacts selectivity and potency, as seen in HDAC inhibitors .

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